molecular formula C7H13NO2 B1486698 N-methoxy-N-methylcyclobutanecarboxamide CAS No. 640768-72-5

N-methoxy-N-methylcyclobutanecarboxamide

Cat. No. B1486698
M. Wt: 143.18 g/mol
InChI Key: HKNFUJIVKFTWJB-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

To an ice-cooled suspension of N,O-dimethoxyhydroxylamine hydrochloride (1.95 g, 20 mmol) in DCM (50 mL) was added DIPEA (7.0 mL, 40.0 mmol) and cyclobutanecarboxylic acid (1.9 mL, 20 mmol). After stirring for 5 min, EDC (4.2 g, 22.0 mmol) was added and the reaction mixture was stirred overnight while allowing it to warm to room temperature. The mixture was diluted with DCM (50 mL) and was transferred to a separatory funnel. The organic layer was washed with saturated aqueous NaHCO3 (2×50 mL), water (1×50 mL), brine (50 mL), dried (MgSO4) and concentrated. Chromatography (SiO2, eluted with petrol-EtOAc 0-40%) gave the title compound (1.9 g, 67%) as an oil. MS: [M+H]+=144.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,O-dimethoxyhydroxylamine hydrochloride
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH:4]OOC.[CH3:8]CN(C(C)C)C(C)C.[CH:17]1([C:21]([OH:23])=O)[CH2:20][CH2:19][CH2:18]1.C(Cl)CCl>C(Cl)Cl>[CH3:2][O:3][N:4]([CH3:8])[C:21]([CH:17]1[CH2:20][CH2:19][CH2:18]1)=[O:23] |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N,O-dimethoxyhydroxylamine hydrochloride
Quantity
1.95 g
Type
reactant
Smiles
Cl.CONOOC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.9 mL
Type
reactant
Smiles
C1(CCC1)C(=O)O
Step Four
Name
Quantity
4.2 g
Type
reactant
Smiles
C(CCl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 (2×50 mL), water (1×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography (SiO2, eluted with petrol-EtOAc 0-40%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CON(C(=O)C1CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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